molecular formula C9H4BrF5O B13429808 2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone

2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone

Cat. No.: B13429808
M. Wt: 303.02 g/mol
InChI Key: FBERHHGZJXIENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H4BrF5O It is a halogenated ketone, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the trifluoromethyl group, contribute to the compound’s reactivity and ability to form stable complexes with proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone
  • 2-Bromo-1-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethanone
  • 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanone

Uniqueness

2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the phenyl ring. This structural configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H4BrF5O

Molecular Weight

303.02 g/mol

IUPAC Name

2-bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4BrF5O/c10-3-8(16)4-1-7(12)5(2-6(4)11)9(13,14)15/h1-2H,3H2

InChI Key

FBERHHGZJXIENE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)F)C(=O)CBr

Origin of Product

United States

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